1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis-
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Overview
Description
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is a chemical compound with the molecular formula C17H20O5. It is also known by its systematic name, 4,4’-(5-hydroxypentylidene)bis[1,3-benzenediol]. This compound is characterized by the presence of two 1,3-benzenediol groups connected by a 5-hydroxypentylidene bridge. It is a derivative of resorcinol and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- typically involves the reaction of resorcinol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between resorcinol and 5-hydroxyvaleraldehyde in the presence of an acid catalyst. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Solvent: Water or an organic solvent like ethanol
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Resorcinol and 5-hydroxyvaleraldehyde
Catalyst: Acidic catalyst
Reaction Time: Optimized for maximum yield
Purification: Crystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and coatings due to its ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Resorcinol: A simple dihydroxybenzene with similar chemical properties but lacks the 5-hydroxypentylidene bridge.
Hydroquinone: Another dihydroxybenzene with antioxidant properties but different substitution patterns.
Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position, differing in reactivity and applications.
Uniqueness
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 5-hydroxypentylidene bridge allows for unique interactions and reactivity compared to other dihydroxybenzenes.
Properties
CAS No. |
67828-51-7 |
---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[1-(2,4-dihydroxyphenyl)-5-hydroxypentyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H20O5/c18-8-2-1-3-13(14-6-4-11(19)9-16(14)21)15-7-5-12(20)10-17(15)22/h4-7,9-10,13,18-22H,1-3,8H2 |
InChI Key |
INPTVGAWRSNOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CCCCO)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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